methyl 1-(3-isopentylureido)cyclohexanecarboxylate
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Overview
Description
Its unique structure allows for various applications, including drug development, material synthesis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-isopentylureido)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 3-methylbutylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 1-(3-isopentylureido)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 1-(3-isopentylureido)cyclohexanecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(3-isopentylureido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of methyl 1-(3-isopentylureido)cyclohexanecarboxylate.
tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Another compound with a similar carbamate functional group.
Uniqueness
Its versatility and potential for modification make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 1-(3-methylbutylcarbamoylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)7-10-15-13(18)16-14(12(17)19-3)8-5-4-6-9-14/h11H,4-10H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIISYJSYPCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1(CCCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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